molecular formula C17H12O2S B11846765 2-(Benzylsulfanyl)naphthalene-1,4-dione CAS No. 89478-15-9

2-(Benzylsulfanyl)naphthalene-1,4-dione

Cat. No.: B11846765
CAS No.: 89478-15-9
M. Wt: 280.3 g/mol
InChI Key: XOBUCIXCPPZKLR-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a naphthalene ring substituted with a benzylsulfanyl group and two ketone functionalities at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)naphthalene-1,4-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound may also inhibit specific enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)naphthalene-1,4-dione: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    2-(Ethylsulfanyl)naphthalene-1,4-dione: Similar structure but with an ethylsulfanyl group.

    2-(Phenylsulfanyl)naphthalene-1,4-dione: Similar structure but with a phenylsulfanyl group.

Uniqueness

2-(Benzylsulfanyl)naphthalene-1,4-dione is unique due to the presence of the benzylsulfanyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

CAS No.

89478-15-9

Molecular Formula

C17H12O2S

Molecular Weight

280.3 g/mol

IUPAC Name

2-benzylsulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C17H12O2S/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10H,11H2

InChI Key

XOBUCIXCPPZKLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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